2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Overview
Description
2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by the presence of a bromophenyl group attached to the imidazo[1,2-a]pyrimidine core, with a carbaldehyde functional group at the 3-position
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, are known to interact with various biological targets, depending on their specific structures .
Mode of Action
Imidazo[1,2-a]pyridine derivatives are generally known for their ability to form complexes with various metal ions, such as copper(ii) salts . These complexes can catalyze various reactions, including the oxidation of catechol to o-quinone .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the oxidation of catechol to o-quinone, catalyzed by copper(II)-ligand complexes, is a key step in several biological processes, including the browning of plant products, defense reactions in arthropods, and melanin biosynthesis .
Pharmacokinetics
The compound’s molecular weight (27313 g/mol) and solid form suggest that it may have certain bioavailability characteristics .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For instance, if the compound acts as a catalyst for the oxidation of catechol to o-quinone, it could potentially influence processes such as melanin biosynthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde. For instance, the catalytic activity of copper(II)-ligand complexes can depend on factors such as the nature of the substituents on the ligands and the anions of the copper salts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with DMF and POCl3 in an ice bath . Another approach includes oxidative coupling and tandem reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbaldehyde group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
- 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Uniqueness
2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to the presence of the bromophenyl group, which can participate in specific interactions and reactions that other similar compounds may not. This uniqueness can lead to distinct biological activities and applications in various fields .
Properties
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJFHZOLRHNMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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